BW-A 78U

描述

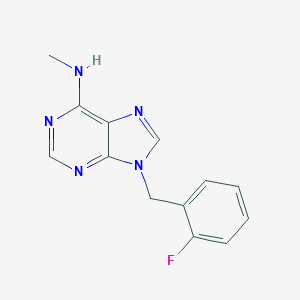

Structure

3D Structure

属性

IUPAC Name |

9-[(2-fluorophenyl)methyl]-N-methylpurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN5/c1-15-12-11-13(17-7-16-12)19(8-18-11)6-9-4-2-3-5-10(9)14/h2-5,7-8H,6H2,1H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZABAGHILOTTOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

101190-60-7 (hydrochloride) | |

| Record name | 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101155026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50143759 | |

| Record name | 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101155-02-6 | |

| Record name | 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101155026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BW-A 78U | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX8S5Q0N0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Molecular Mechanism of BW-A 78U: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BW-A 78U is a notable pharmacological agent identified as a selective inhibitor of phosphodiesterase 4 (PDE4). This technical guide provides an in-depth exploration of its core mechanism of action, supported by available quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways. The primary mode of action for this compound is the inhibition of the PDE4 enzyme, which leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP). This modulation of cAMP signaling underlies its potential anti-inflammatory effects. This document collates and presents the foundational scientific data on this compound to facilitate further research and drug development efforts.

Core Mechanism of Action: Phosphodiesterase 4 Inhibition

This compound functions as a competitive inhibitor of the phosphodiesterase 4 (PDE4) enzyme. PDE4 is a critical enzyme in intracellular signaling, responsible for the hydrolysis and subsequent inactivation of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger. By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its accumulation within the cell.

The elevation of intracellular cAMP levels activates downstream effectors, most notably Protein Kinase A (PKA). PKA, in turn, phosphorylates a variety of substrate proteins, including transcription factors, enzymes, and ion channels. This cascade of events ultimately results in a cellular response, which in the context of inflammatory cells, is typically a dampening of the inflammatory response. For instance, elevated cAMP is known to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).

Signaling Pathway Diagram

Caption: Mechanism of Action of this compound.

Quantitative Pharmacological Data

The inhibitory potency of this compound against PDE4 has been quantified, providing a key metric for its activity. The available data from seminal studies are summarized below.

| Parameter | Value | Enzyme Source | Reference |

| IC50 | 3 µM | PDE4 isolated from bovine aorta | [1] |

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the PDE4 enzyme activity.

Key Experimental Protocols

To ensure reproducibility and facilitate further investigation, detailed methodologies for the key experiments used to characterize this compound are provided below.

Phosphodiesterase 4 (PDE4) Inhibition Assay

This protocol outlines the method for determining the half-maximal inhibitory concentration (IC50) of this compound against PDE4.

Objective: To quantify the inhibitory potency of this compound on PDE4 activity.

Materials:

-

Partially purified PDE4 enzyme from bovine aorta.

-

This compound

-

[3H]cAMP (radiolabeled cyclic AMP)

-

Snake venom nucleotidase

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation cocktail

-

Scintillation counter

-

Buffer solution (e.g., Tris-HCl)

Procedure:

-

Prepare a reaction mixture containing the buffer solution, [3H]cAMP, and the PDE4 enzyme.

-

Add varying concentrations of this compound to the reaction mixture. A control with no inhibitor is also prepared.

-

Incubate the mixture at 37°C for a defined period to allow for enzymatic reaction.

-

Terminate the reaction by boiling.

-

Add snake venom nucleotidase to the mixture and incubate again. This step converts the product of the PDE4 reaction, [3H]AMP, into [3H]adenosine.

-

Separate the unreacted [3H]cAMP from the [3H]adenosine product using anion-exchange resin chromatography. [3H]cAMP binds to the resin, while [3H]adenosine does not.

-

Collect the eluate containing [3H]adenosine.

-

Add a scintillation cocktail to the eluate and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of PDE4 inhibition for each concentration of this compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value from the resulting dose-response curve.

Experimental Workflow Diagram

Caption: Workflow for PDE4 Inhibition Assay.

Inhibition of LPS-Induced TNF-α Release in Human Mononuclear Cells

This protocol details a cell-based assay to evaluate the functional anti-inflammatory effect of this compound.

Objective: To determine the effect of this compound on the production of the pro-inflammatory cytokine TNF-α in response to an inflammatory stimulus.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

This compound

-

Lipopolysaccharide (LPS)

-

Cell culture medium (e.g., RPMI 1640)

-

Fetal bovine serum (FBS)

-

Enzyme-linked immunosorbent assay (ELISA) kit for human TNF-α

Procedure:

-

Isolate PBMCs from human peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Resuspend the cells in culture medium supplemented with FBS.

-

Pre-incubate the PBMCs with various concentrations of this compound for 30 minutes at 37°C.

-

Stimulate the cells with LPS (e.g., at 1 µg/mL) to induce an inflammatory response. A negative control (no LPS) and a positive control (LPS without this compound) should be included.

-

Incubate the cells for a specified period (e.g., 4-18 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Centrifuge the cell suspension to pellet the cells and collect the supernatant.

-

Measure the concentration of TNF-α in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

-

Analyze the data to determine the effect of this compound on LPS-induced TNF-α production.

Concluding Remarks

This compound has been characterized as a selective inhibitor of PDE4 with an IC50 of 3 µM.[1] Its mechanism of action, centered on the elevation of intracellular cAMP, suggests its potential as an anti-inflammatory agent. The provided experimental protocols offer a foundation for further research into its pharmacological profile and therapeutic applications. Future investigations could focus on its selectivity for different PDE4 isoforms, its in vivo efficacy in various inflammatory models, and the elucidation of its broader downstream signaling effects. This guide serves as a comprehensive resource for scientists and researchers dedicated to advancing the understanding and potential clinical utility of this compound.

References

In-Depth Technical Guide: BW-A 78U (9-(2-fluorobenzyl)-N-methyl-9H-purin-6-amine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

BW-A 78U, identified by the Chemical Abstracts Service (CAS) number 101155-02-6, is a purine derivative with the chemical name 9-(2-fluorobenzyl)-N-methyl-9H-purin-6-amine. Primarily characterized in early research as a compound with anticonvulsant, anxiolytic, and sedative properties, it has also been more recently classified by commercial suppliers as a phosphodiesterase 4 (PDE4) inhibitor. This guide synthesizes the available technical information on this compound, presenting its pharmacological data, proposed mechanisms of action, and detailed experimental protocols for its in vivo evaluation. The initial classification as a potential antiviral agent lacks substantial support in the current scientific literature.

Core Compound Information

| Property | Value |

| IUPAC Name | 9-(2-fluorobenzyl)-N-methyl-9H-purin-6-amine |

| Synonyms | This compound, BW-A78U |

| CAS Number | 101155-02-6 |

| Molecular Formula | C₁₃H₁₂FN₅ |

| Molecular Weight | 257.27 g/mol |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

Pharmacological Data

The primary peer-reviewed study on this compound, conducted by Willard et al. (1990), elucidated its effects in murine models. The compound exhibits a profile characteristic of minor tranquilizers, though its mechanism appears distinct from benzodiazepines[1]. More recent commercial sources have identified it as a PDE4 inhibitor.

Quantitative Data Summary

| Parameter | Test System | Value | Reference |

| PDE4 Inhibition (IC₅₀) | In vitro enzyme assay | 3 µM | [2] |

| Benzodiazepine Receptor Binding (IC₅₀) | In vitro receptor binding assay | 13.6 µM | [1] |

| Sedative Effect (Effective Dose) | Free exploratory behavior in mice | 15 mg/kg (IP) | [1] |

| Anxiolytic Effect (Effective Dose) | Light/dark box test in mice | Low doses | [1] |

| Anticonvulsant Effect | Pentylenetetrazole-induced convulsions in mice | Protective | [1] |

Mechanism of Action

Central Nervous System Depressant Activity

The sedative and anxiolytic effects of this compound were observed in a dose-dependent manner. The compound significantly reduced locomotion and rearing in mice at a dose of 15 mg/kg administered intraperitoneally[1]. In the light/dark box choice test, lower doses of this compound increased the time mice spent in the illuminated compartment and the number of transitions, behaviors indicative of an anxiolytic effect[1].

Crucially, this compound demonstrated a very low affinity for the benzodiazepine receptor (IC₅₀ = 13.6 µM), suggesting that its tranquilizing effects are not mediated through this classical pathway[1]. The original researchers hypothesized that its mechanism may involve interference with adenosine-related targets, which are known regulators of neuronal excitability[1].

Phosphodiesterase 4 (PDE4) Inhibition

Commercial suppliers have categorized this compound as a PDE4 inhibitor with an IC₅₀ value of 3 µM[2]. Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP can modulate various cellular functions, including a reduction in the inflammatory response.

The inhibition of PDE4 is a validated therapeutic strategy for a range of inflammatory conditions. The potential anti-inflammatory effects of this compound, stemming from its PDE4 inhibitory activity, warrant further investigation, as this was not explored in the initial in vivo studies.

Antiviral Potential

While some initial commercial classifications suggested potential antiviral applications, there is currently a lack of substantial scientific literature to support this claim or to elucidate a specific antiviral mechanism of action for this compound.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for PDE4 Inhibition

The following diagram illustrates the general signaling pathway affected by PDE4 inhibitors.

References

BW-A 78U: A Technical Overview of a Novel PDE4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BW-A 78U, a selective phosphodiesterase 4 (PDE4) inhibitor. Due to the limited publicly available data on this specific compound, this document synthesizes the available information and supplements it with general knowledge and established protocols relevant to PDE4 inhibitors.

Executive Summary

This compound is a derivative of 9-benzyladenine identified as a selective inhibitor of phosphodiesterase 4 (PDE4).[1] Available data indicates its ability to inhibit PDE4 with an IC50 of 3 µM. However, it has been reported to be ineffective in inhibiting lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) release and fails to significantly inhibit arachidonate release in mononuclear cells.[1] This profile suggests a specific, yet potentially narrow, spectrum of anti-inflammatory activity. Further research is required to fully elucidate its therapeutic potential and selectivity profile across different PDE subtypes.

Core Data Presentation

The following table summarizes the available quantitative and qualitative data for this compound.

| Parameter | Value/Observation | Source |

| Target | Phosphodiesterase 4 (PDE4) | [1] |

| Chemical Class | 9-Benzyladenine derivative | [1] |

| CAS Number | 101155-02-6 | |

| Molecular Formula | C13H12FN5 | |

| Molecular Weight | 257.27 g/mol | |

| IC50 (PDE4) | 3 µM | [1] |

| Effect on Arachidonic Acid Release | Fails to significantly inhibit | [1] |

| Effect on LPS-induced TNF-α Release | Ineffective | [1] |

Signaling Pathway and Mechanism of Action

PDE4 is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, which plays a crucial role in regulating inflammation. By hydrolyzing cAMP to AMP, PDE4 dampens the anti-inflammatory effects of the cAMP-PKA signaling cascade. As a PDE4 inhibitor, this compound is expected to increase intracellular cAMP levels, leading to the downstream effects illustrated in the signaling pathway diagram below.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are the methodologies for key experiments related to the characterization of this compound.

PDE4 Inhibition Assay (General Protocol)

Disclaimer: The specific protocol used to determine the IC50 of this compound is not publicly available. The following is a general protocol for a fluorescence polarization-based PDE4 inhibition assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PDE4.

Principle: The assay measures the hydrolysis of a fluorescently labeled cAMP substrate by PDE4. Inhibition of PDE4 results in less hydrolysis and a change in the fluorescence polarization signal.

Materials:

-

Recombinant human PDE4 enzyme

-

Fluorescein-labeled cAMP (subsequently referred to as cAMP-FAM)

-

Phosphate-binding nanoparticles (Binding Agent)

-

Assay buffer (e.g., Tris-HCl, MgCl2, pH 7.5)

-

Test compound (this compound) serially diluted in DMSO

-

96-well black microplate

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer to the desired final concentrations.

-

Add the diluted compound or DMSO (vehicle control) to the wells of the 96-well plate.

-

Add the PDE4 enzyme to all wells except for the "no enzyme" control.

-

Initiate the reaction by adding the cAMP-FAM substrate to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Stop the enzymatic reaction and initiate the detection step by adding the Binding Agent, which binds to the hydrolyzed FAM-labeled phosphate group.

-

Incubate for a further period to allow for binding to stabilize.

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

-

Calculate the percent inhibition for each concentration of this compound relative to the controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

LPS-Induced TNF-α Release Assay

Objective: To assess the effect of this compound on the release of the pro-inflammatory cytokine TNF-α from human mononuclear cells stimulated with lipopolysaccharide (LPS).

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Cell culture medium (e.g., RPMI-1640)

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin solution

-

96-well cell culture plates

-

Human TNF-α ELISA kit

-

Microplate reader

Procedure:

-

Isolate human PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Resuspend the cells in complete culture medium (RPMI-1640 supplemented with FBS and antibiotics).

-

Seed the cells into a 96-well plate at a density of 5 x 10^5 cells per well.

-

Prepare various concentrations of this compound (e.g., 10 nM to 10 µM).

-

Pre-incubate the cells with the different concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C in a 5% CO2 incubator.

-

Stimulate the cells by adding LPS to a final concentration of 10 µg/mL.

-

Incubate the plate overnight (approximately 18-24 hours) at 37°C in a 5% CO2 incubator.

-

Centrifuge the plate to pellet the cells.

-

Collect the cell-free supernatants.

-

Determine the concentration of TNF-α in the supernatants using a specific human TNF-α ELISA kit, following the manufacturer's instructions.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the amount of TNF-α released and determine the effect of this compound.

Conclusion and Future Directions

This compound is a selective PDE4 inhibitor with a defined in vitro potency. The available data suggests that its anti-inflammatory profile may be distinct from other PDE4 inhibitors, given its lack of effect on TNF-α and arachidonic acid release in the reported assays. This could imply a more targeted mechanism of action or a lower potency in certain cellular contexts.

To fully understand the potential of this compound, further studies are warranted, including:

-

Selectivity Profiling: Assessing the inhibitory activity of this compound against a panel of other PDE subtypes (PDE1, 2, 3, 5, etc.) to confirm its selectivity for PDE4.

-

In Vivo Efficacy: Evaluating the anti-inflammatory effects of this compound in relevant animal models of inflammatory diseases, such as asthma or chronic obstructive pulmonary disease.

-

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like properties.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize potency and selectivity.

The information presented in this guide serves as a foundation for researchers and drug development professionals interested in the further exploration of this compound as a potential therapeutic agent.

References

Unveiling BW-A 78U: A Technical Exploration of a Novel Phosphodiesterase 4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BW-A 78U, chemically identified as 3-(1-adamantyloxy)propan-1-amine, is a synthetic small molecule recognized for its inhibitory activity against phosphodiesterase 4 (PDE4). This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of this compound. It details the experimental protocols for its characterization, presents available quantitative data, and visualizes the pertinent biological pathways and experimental workflows. This document serves as a foundational resource for researchers investigating PDE4 inhibition and the therapeutic potential of adamantane-based compounds.

Introduction

Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, primarily responsible for the hydrolysis of cAMP. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn modulates a variety of cellular processes, including the inflammatory response. Consequently, PDE4 has emerged as a significant therapeutic target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.

This compound, a compound featuring a bulky adamantane moiety, was investigated for its potential as a PDE4 inhibitor. The adamantane structure is often employed in medicinal chemistry to enhance lipophilicity and metabolic stability. This guide delves into the available scientific information surrounding this compound to provide a detailed technical understanding of its properties and the methodologies used for its evaluation.

Discovery and History

This compound, designated with the CAS number 101155-02-6, originated from the research and development programs of Burroughs Wellcome, a pharmaceutical company with a rich history of drug discovery. While the specific timeline and the lead scientists behind its initial synthesis and investigation are not extensively documented in readily available literature, its development can be situated within the broader historical context of the exploration of adamantane derivatives and phosphodiesterase inhibitors for therapeutic purposes. The "BW" in its name is a common signifier for compounds originating from Burroughs Wellcome's laboratories.

The primary rationale for the synthesis of adamantane-containing compounds like this compound was to explore their potential to modulate biological targets in inflammation and other disease areas. The unique physicochemical properties of the adamantane cage were hypothesized to confer favorable pharmacokinetic and pharmacodynamic characteristics.

Chemical Properties and Synthesis

Chemical Name: 3-(1-adamantyloxy)propan-1-amine Molecular Formula: C₁₃H₂₃NO Molecular Weight: 209.33 g/mol CAS Number: 101155-02-6

Synthesis Protocol

The synthesis of this compound is achieved through the nucleophilic substitution reaction between 1-bromoadamantane and 3-aminopropanol. A general laboratory-scale protocol is outlined below.

Materials:

-

1-bromoadamantane

-

3-aminopropanol

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous solvent (e.g., dimethylformamide, tetrahydrofuran)

-

Reagents for workup and purification (e.g., water, diethyl ether, silica gel for chromatography)

Procedure:

-

To a solution of 3-aminopropanol in an anhydrous solvent, a suitable base is added portion-wise at 0 °C under an inert atmosphere.

-

The mixture is stirred for a specified period to allow for the formation of the alkoxide.

-

A solution of 1-bromoadamantane in the same anhydrous solvent is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and then heated to a specific temperature for a set duration to ensure complete reaction.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent such as diethyl ether.

-

The combined organic layers are washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield pure 3-(1-adamantyloxy)propan-1-amine.

Pharmacological Characterization

Phosphodiesterase 4 (PDE4) Inhibition

This compound has been identified as an inhibitor of the PDE4 enzyme. The inhibitory activity is quantified by its half-maximal inhibitory concentration (IC50).

Table 1: In Vitro Inhibitory Activity of this compound against PDE4

| Target | IC50 (μM) |

| PDE4 | 3 |

Experimental Protocol: PDE4 Inhibition Assay

The IC50 value for this compound against PDE4 was likely determined using a standard in vitro phosphodiesterase activity assay. A representative protocol is described below.

Principle: The assay measures the conversion of cAMP to AMP by the PDE4 enzyme. The amount of AMP produced is quantified, and the inhibitory effect of the compound is determined by the reduction in AMP formation.

Materials:

-

Recombinant human PDE4 enzyme

-

[³H]-cAMP (radiolabeled substrate)

-

Assay buffer (e.g., Tris-HCl buffer with MgCl₂)

-

Snake venom nucleotidase (to convert [³H]-AMP to [³H]-adenosine)

-

Anion-exchange resin (to separate [³H]-adenosine from unreacted [³H]-cAMP)

-

Scintillation cocktail and a scintillation counter

-

This compound at various concentrations

Procedure:

-

The PDE4 enzyme is incubated with varying concentrations of this compound in the assay buffer for a pre-determined period at 30°C.

-

The enzymatic reaction is initiated by the addition of [³H]-cAMP.

-

The reaction is allowed to proceed for a specific time and then terminated.

-

Snake venom nucleotidase is added to the mixture to convert the [³H]-AMP product to [³H]-adenosine.

-

The mixture is then passed through an anion-exchange resin. The unreacted [³H]-cAMP binds to the resin, while the [³H]-adenosine product is collected in the eluate.

-

The radioactivity of the eluate is measured using a scintillation counter.

-

The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by non-linear regression analysis.

Figure 1: Experimental workflow for the PDE4 inhibition assay.

Anti-inflammatory Activity Assessment

The potential anti-inflammatory effect of this compound was evaluated by measuring its ability to inhibit the release of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α), from lipopolysaccharide (LPS)-stimulated human mononuclear cells.

Table 2: Effect of this compound on LPS-induced TNF-α Release

| Assay | Result |

| Inhibition of LPS-induced TNF-α release | Ineffective |

Experimental Protocol: TNF-α Release Assay

Principle: This cell-based assay measures the amount of TNF-α secreted by immune cells upon stimulation with LPS, a potent inflammatory stimulus. The effect of the test compound on this process is then quantified.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

Cell culture medium (e.g., RPMI 1640 with fetal bovine serum)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound at various concentrations

-

Enzyme-linked immunosorbent assay (ELISA) kit for human TNF-α

Procedure:

-

Human PBMCs are isolated from whole blood using density gradient centrifugation.

-

The cells are plated in a 96-well plate and incubated with various concentrations of this compound for a specified pre-incubation period.

-

LPS is then added to the wells to stimulate the cells.

-

The plate is incubated for a further period (e.g., 18-24 hours) to allow for cytokine production and secretion.

-

The cell culture supernatant is collected.

-

The concentration of TNF-α in the supernatant is quantified using a specific ELISA kit according to the manufacturer's instructions.

-

The absorbance is read on a microplate reader, and the concentration of TNF-α is determined from a standard curve.

Figure 2: Experimental workflow for the TNF-α release assay.

Signaling Pathway

This compound's mechanism of action is centered on the inhibition of PDE4, which modulates the intracellular levels of cAMP.

Figure 3: Simplified signaling pathway of PDE4 inhibition by this compound.

In this pathway, activation of G-protein coupled receptors (GPCRs) stimulates adenylyl cyclase to convert ATP into cAMP. cAMP then activates Protein Kinase A (PKA), which has anti-inflammatory effects through the phosphorylation of various downstream targets. PDE4 acts as a negative regulator by hydrolyzing cAMP to AMP, thus terminating the signal. By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its accumulation, enhanced PKA activity, and a subsequent reduction in the inflammatory response.

Conclusion

This compound is a historical adamantane-based compound that demonstrates in vitro inhibitory activity against phosphodiesterase 4. While it showed promise as a modulator of the cAMP signaling pathway, its ineffectiveness in inhibiting LPS-induced TNF-α release in human mononuclear cells suggests a limited or specific anti-inflammatory profile under the tested conditions. This technical guide provides a consolidated resource of the available information on this compound, including its synthesis, pharmacological data, and the experimental methodologies for its characterization. Further research would be required to fully elucidate its selectivity for PDE4 subtypes, its in vivo efficacy and pharmacokinetic properties, and its full potential as a therapeutic agent.

An In-depth Technical Guide to the Principle of Action of BW-A 78U

For Researchers, Scientists, and Drug Development Professionals

Abstract

BW-A 78U is a novel purine derivative that has demonstrated a multi-faceted pharmacological profile, exhibiting anticonvulsant, anxiolytic, and sedative properties in preclinical studies. Its primary mechanism of action is the inhibition of phosphodiesterase 4 (PDE4), an enzyme critical in the regulation of intracellular cyclic adenosine monophosphate (cAMP). This guide provides a comprehensive overview of the principle of action of this compound, including its molecular target, downstream signaling effects, and the experimental basis for its observed pharmacological activities. All quantitative data are summarized in structured tables, and key experimental methodologies are detailed. Signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this compound's function.

Core Mechanism of Action: PDE4 Inhibition

This compound functions as an inhibitor of phosphodiesterase 4 (PDE4), with a reported half-maximal inhibitory concentration (IC50) of 3 μM. PDE4 is a family of enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in a variety of cellular signaling pathways. By inhibiting PDE4, this compound effectively increases the intracellular concentration of cAMP.

This elevation in cAMP levels leads to the activation of protein kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB modulates the transcription of numerous genes involved in neuronal plasticity, inflammation, and other physiological processes. This core mechanism underlies the diverse pharmacological effects of this compound.

Signaling Pathway

Quantitative Data

The following tables summarize the available quantitative data for this compound.

| Parameter | Value | Target/System | Reference |

| IC50 | 3 µM | Phosphodiesterase 4 (PDE4) | N/A |

| IC50 | 13.6 µM | Benzodiazepine Receptor Binding | [1] |

Further data on PDE4 subtype selectivity (PDE4A, PDE4B, PDE4C, PDE4D) and pharmacokinetic parameters (ADME) are not currently available in the public domain.

Pharmacological Activities and Experimental Protocols

This compound has been characterized in several preclinical models, demonstrating anticonvulsant, anxiolytic, and sedative properties.

Anticonvulsant Activity

This compound has been shown to protect mice against convulsions induced by pentylenetetrazole.[1]

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model

-

Animal Model: Male mice.

-

Compound Administration: this compound administered via intraperitoneal (IP) injection.

-

Procedure:

-

A predetermined dose of this compound is administered to the test group of mice, while a control group receives a vehicle injection.

-

After a specific pretreatment time (e.g., 20 minutes), a convulsant dose of pentylenetetrazole is administered to all animals.

-

Animals are observed for the onset and severity of seizures (e.g., clonic and tonic-clonic convulsions).

-

-

Primary Endpoint: The ability of this compound to prevent or delay the onset of seizures compared to the control group.

Anxiolytic Activity

The anxiolytic effects of this compound were assessed using the light/dark box choice situation, an unconditioned conflict test. Low doses of the compound increased the time mice spent in the lit box and the number of transitions between the two compartments, behaviors indicative of reduced anxiety.[1]

Experimental Protocol: Light/Dark Box Test

-

Animal Model: Male mice.

-

Apparatus: A two-compartment box with one compartment brightly illuminated and the other kept dark. An opening allows free movement between the two compartments.

-

Procedure:

-

Mice are individually placed in the center of the lit compartment.

-

Over a defined period (e.g., 5-10 minutes), the following parameters are recorded:

-

Time spent in the lit compartment.

-

Time spent in the dark compartment.

-

Number of transitions between the two compartments.

-

-

-

Primary Endpoint: A significant increase in the time spent in the lit compartment and the number of transitions is indicative of an anxiolytic effect.

Sedative Activity

The sedative properties of this compound were observed in a free exploratory situation in mice. The compound dose-dependently reduced locomotion and the number of rearings, with a significant effect at a dose of 15 mg/kg (IP).[1]

Experimental Protocol: Open Field Test

-

Animal Model: Male mice.

-

Apparatus: An open, enclosed arena, often marked with a grid to quantify movement.

-

Procedure:

-

Mice are individually placed in the center of the open field.

-

Behavior is recorded for a set duration, typically tracking:

-

Total distance traveled (locomotion).

-

Number of rearings (a measure of exploratory behavior).

-

-

-

Primary Endpoint: A significant reduction in locomotion and rearing frequency indicates a sedative effect.

Alternative Mechanistic Considerations

While PDE4 inhibition is the primary mechanism of action, studies have explored other potential targets. This compound exhibits a very low affinity for the benzodiazepine receptor (IC50 = 13.6 µM), suggesting that its anxiolytic and sedative effects are not mediated through this pathway.[1] It has been hypothesized that this compound may also interact with the adenosinergic system, as adenosine is a potent physiological regulator of neuronal excitability.[1] However, further research is required to fully elucidate this potential interaction.

Conclusion and Future Directions

This compound is a promising pharmacological agent with a clear principle of action centered on the inhibition of PDE4. Its demonstrated anticonvulsant, anxiolytic, and sedative properties in preclinical models warrant further investigation. Future research should focus on determining its selectivity for PDE4 subtypes, which would provide a more nuanced understanding of its therapeutic potential and side-effect profile. Furthermore, comprehensive pharmacokinetic studies are necessary to assess its drug-like properties and potential for clinical development. Elucidating any potential interactions with the adenosinergic system would also provide a more complete picture of its mechanism of action.

References

Methodological & Application

Application Notes and Protocols for BW-A 78U In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays involving BW-A 78U, a selective phosphodiesterase 4 (PDE4) inhibitor. The information is intended to guide researchers in pharmacology and drug discovery in studying the cellular effects of this compound.

Mechanism of Action

This compound is a chemical compound identified as a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. This increase in cAMP levels can modulate the activity of downstream effectors, such as protein kinase A (PKA), leading to a variety of cellular responses, including the suppression of pro-inflammatory cytokine production.

Quantitative Data

The inhibitory activity of this compound on its primary target, PDE4, has been quantified and is presented in the table below.

| Compound | Target | IC50 | Reference |

| This compound | PDE4 | 3 µM | [1][2][3] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to characterize the activity of this compound.

Protocol 1: Inhibition of Lipopolysaccharide (LPS)-Induced TNF-α Release in Mononuclear Cells

This protocol describes a cell-based assay to evaluate the anti-inflammatory properties of this compound by measuring its ability to inhibit the release of Tumor Necrosis Factor-alpha (TNF-α) from mononuclear cells stimulated with LPS.[1][2]

Materials:

-

This compound (CAS No. 101155-02-6)

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or a suitable monocytic cell line (e.g., THP-1)

-

Lipopolysaccharide (LPS) from E. coli

-

RPMI-1640 cell culture medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Phosphate Buffered Saline (PBS), sterile

-

Dimethyl sulfoxide (DMSO), sterile

-

Human TNF-α ELISA kit

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Centrifuge

-

Microplate reader

Procedure:

-

Cell Preparation:

-

If using primary PBMCs, isolate them from whole blood using Ficoll-Paque density gradient centrifugation.

-

If using a cell line like THP-1, maintain the cells in RPMI-1640 complete medium.

-

Wash the cells with sterile PBS and resuspend them in complete culture medium at a density of 1 x 10^6 cells/mL.

-

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations (e.g., 10 nM to 10 µM). Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.1% to avoid solvent-induced toxicity.

-

-

Assay Protocol:

-

Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.

-

Add 50 µL of the diluted this compound solutions to the respective wells. For control wells, add 50 µL of medium with the same final DMSO concentration.

-

Incubate the plate for 30 minutes at 37°C in a 5% CO2 incubator.[1][2]

-

Prepare an LPS working solution in complete culture medium. Add 50 µL of the LPS solution to each well to achieve a final concentration of 10 µg/mL (except for the unstimulated control wells).[1][2]

-

Incubate the plate overnight (approximately 16-18 hours) at 37°C in a 5% CO2 incubator.[1][2]

-

-

Sample Collection and Analysis:

-

After incubation, centrifuge the 96-well plate at 2000 x g for 10 minutes to pellet the cells.[1][2]

-

Carefully collect the cell-free supernatants.

-

Quantify the concentration of TNF-α in the supernatants using a commercial Human TNF-α ELISA kit, following the manufacturer’s instructions. This typically involves adding the supernatant to an antibody-coated plate, followed by incubation with a detection antibody and a substrate for colorimetric detection.

-

Measure the absorbance at 450 nm using a microplate reader.[1][2]

-

-

Data Analysis:

-

Construct a standard curve using the TNF-α standards provided in the ELISA kit.

-

Calculate the concentration of TNF-α in each sample from the standard curve.

-

Determine the percentage inhibition of TNF-α release for each concentration of this compound relative to the LPS-stimulated control.

-

Plot the percentage inhibition against the log concentration of this compound to determine the IC50 value for TNF-α release inhibition.

-

Visualizations

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism of action of this compound in inhibiting TNF-α production.

Caption: Mechanism of this compound in suppressing LPS-induced TNF-α production.

Experimental Workflow for TNF-α Inhibition Assay

The diagram below outlines the key steps of the in vitro assay for measuring the inhibition of TNF-α release by this compound.

Caption: Workflow for the cell-based TNF-α inhibition assay.

References

Application Notes and Protocols for a Novel Antiviral Compound

Compound: BW-A 78U (Hypothetical Nucleoside Analogue)

For Research Use Only

Introduction

This compound is a synthetic nucleoside analogue with potential antiviral activity. As a member of this class of compounds, it is designed to interfere with viral replication. Nucleoside analogues function as antimetabolites by mimicking naturally occurring nucleosides.[1] Once incorporated into growing viral DNA or RNA strands, they act as chain terminators, thereby halting viral genome synthesis.[1][2] This document provides guidelines for the solubility and preparation of this compound for in vitro experiments, outlines its hypothetical mechanism of action, and details relevant experimental protocols.

Solubility of this compound

The solubility of an antiviral compound is a critical factor for its formulation and delivery in experimental settings. The following table summarizes the solubility of this compound in various common laboratory solvents. These values are illustrative and should be confirmed experimentally for each new batch of the compound.

| Solvent | Solubility (mg/mL) at 25°C | Molar Solubility (M) at 25°C | Notes |

| Dimethyl Sulfoxide (DMSO) | > 100 | > 0.34 | Recommended for stock solution preparation. |

| Ethanol | 25 | 0.085 | Suitable for intermediate dilutions. |

| Phosphate-Buffered Saline (PBS) | 1 | 0.0034 | Limited solubility. Prepare fresh for final dilutions in aqueous media. |

| Water | < 0.1 | < 0.00034 | Practically insoluble. |

Note: The molar mass of this compound is assumed to be 291.26 g/mol for the purpose of these calculations.

Preparation of Stock Solutions and Experimental Dilutions

Accurate preparation of solutions is crucial for obtaining reliable and reproducible experimental results.

Preparation of a 10 mM Stock Solution in DMSO

-

Weighing the Compound: Accurately weigh out 2.91 mg of this compound powder using a calibrated analytical balance.

-

Dissolution: Add 1 mL of anhydrous DMSO to the weighed compound.

-

Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months or at -80°C for long-term storage.

Preparation of Working Solutions

For cell-based assays, it is important to minimize the final concentration of DMSO to avoid solvent-induced cytotoxicity.

-

Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in a suitable solvent, such as ethanol or cell culture medium, depending on the experimental requirements.

-

Final Dilution: Make the final dilutions in the appropriate cell culture medium to achieve the desired experimental concentrations. Ensure the final DMSO concentration is below 0.5% (v/v).

Hypothetical Mechanism of Action and Signaling Pathway

As a nucleoside analogue, this compound is hypothesized to inhibit viral replication by targeting the viral polymerase.[2][3]

-

Cellular Uptake: this compound enters the host cell.

-

Phosphorylation: Inside the cell, it is phosphorylated by host and/or viral kinases to its active triphosphate form.

-

Incorporation: The triphosphate form of this compound competes with natural nucleoside triphosphates for incorporation into the nascent viral DNA or RNA chain by the viral polymerase.

-

Chain Termination: Due to a modification in its sugar moiety, the incorporated this compound prevents the addition of the next nucleotide, leading to chain termination and halting viral genome replication.[1]

Experimental Protocols

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the concentration of this compound required to inhibit viral plaque formation in a cell monolayer.

-

Cell Seeding: Seed a 24-well plate with a suitable host cell line (e.g., Vero cells) at a density that will form a confluent monolayer within 24 hours.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

-

Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 plaque-forming units per well).

-

Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a medium containing 1% methylcellulose and the various concentrations of this compound.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque development (typically 2-5 days).

-

Staining and Counting: After incubation, fix the cells with 10% formalin and stain with a 0.1% crystal violet solution. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque inhibition for each concentration of the compound compared to the untreated virus control. Determine the 50% inhibitory concentration (IC50).

Cytotoxicity Assay (MTT Assay)

It is essential to assess the cytotoxicity of this compound to ensure that the observed antiviral activity is not due to cell death.

-

Cell Seeding: Seed a 96-well plate with the host cell line at an appropriate density.

-

Treatment: After 24 hours, treat the cells with serial dilutions of this compound (using the same concentrations as in the antiviral assay). Include untreated cells as a control.

-

Incubation: Incubate the plate for the same duration as the antiviral assay.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Determine the 50% cytotoxic concentration (CC50). The selectivity index (SI = CC50/IC50) can then be calculated to evaluate the therapeutic window of the compound.

Safety Precautions

Handle this compound in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

Disclaimer: The information provided in these application notes is intended for research purposes only. The solubility data and protocols are based on a hypothetical compound and should be adapted and validated for the specific compound being investigated.

References

Application Notes and Protocols: Effective Concentration of a Research Compound

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive guide to determining and utilizing the effective concentration of a research compound in various experimental settings. The protocols and data presented herein are intended to serve as a starting point for researchers to design and execute their own experiments. Due to the lack of specific information for a compound designated "BW-A 78U" in the scientific literature, this document will serve as a template, outlining the necessary data and methodologies required. To generate specific application notes, the correct name or identifier of the compound of interest is necessary.

Data Presentation: Quantitative Efficacy

The effective concentration of a compound is typically determined through dose-response experiments, and the results are often summarized using metrics like IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). The table below is a template for presenting such quantitative data.

| Assay Type | Cell Line / Model System | Endpoint Measured | IC50 / EC50 (µM) | Test Conditions (e.g., incubation time, serum concentration) | Reference |

| Example: Cytotoxicity | MCF-7 | Cell Viability (MTT Assay) | [Insert Value] | 72 hours, 10% FBS | [Insert Citation] |

| Example: Kinase Inhibition | Recombinant Enzyme | Phosphorylation | [Insert Value] | 1 hour, in vitro | [Insert Citation] |

| Example: Receptor Binding | CHO-K1 expressing Target | Ligand Displacement | [Insert Value] | 2 hours, whole cells | [Insert Citation] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable data. Below are example protocols for common assays used to determine the effective concentration of a compound.

Protocol 1: Cell Viability (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on a specific cell line and calculate its IC50 value.

Materials:

-

Cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Plate reader (570 nm absorbance)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Kinase Assay

Objective: To measure the inhibitory activity of a compound against a specific kinase.

Materials:

-

Recombinant kinase

-

Kinase substrate

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer

-

Test compound stock solution

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound at various concentrations.

-

Initiate Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Generate Luminescent Signal: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression.

Visualization of Pathways and Workflows

Diagrams are essential for visualizing complex biological pathways and experimental procedures.

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action.

Caption: A typical experimental workflow for determining the IC50 value of a compound.

Application of BW-A 78U in cAMP Signaling Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

BW-A 78U is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound effectively increases intracellular cAMP levels, making it a valuable tool for investigating the multifaceted roles of cAMP signaling in various physiological and pathological processes. This document provides detailed application notes and experimental protocols for utilizing this compound in cAMP signaling research.

The cAMP signaling pathway is a ubiquitous second messenger system that regulates a vast array of cellular functions, including metabolism, gene transcription, cell proliferation, and inflammation. Dysregulation of this pathway is implicated in numerous diseases, such as chronic obstructive pulmonary disease (COPD), asthma, neuroinflammatory disorders, and cancer. As a PDE4 inhibitor, this compound allows for the targeted elevation of cAMP, enabling researchers to dissect the downstream consequences of enhanced cAMP signaling.

Mechanism of Action

This compound exerts its effects by competitively inhibiting the catalytic activity of PDE4. This inhibition leads to a reduction in the hydrolysis of cAMP to AMP, resulting in the accumulation of intracellular cAMP. Elevated cAMP levels subsequently lead to the activation of downstream effectors, most notably Protein Kinase A (PKA). Activated PKA can then phosphorylate a multitude of substrate proteins, including transcription factors like the cAMP response element-binding protein (CREB), thereby modulating gene expression and cellular function.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound.

| Parameter | Value | Species/Cell Type | Reference |

| IC50 for PDE4 | 3 µM | Not specified | [1][2] |

| Effect on LPS-induced TNF-α release | Ineffective | Human mononuclear cells | [1] |

Experimental Protocols

Intracellular cAMP Accumulation Assay

This protocol is designed to measure the effect of this compound on intracellular cAMP levels in cultured cells.

Materials:

-

This compound (solubilized in DMSO)

-

Cell line of interest (e.g., HEK293, U937)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

3-isobutyl-1-methylxanthine (IBMX, a broad-spectrum PDE inhibitor, as a positive control)

-

Forskolin (an adenylyl cyclase activator, to stimulate cAMP production)

-

cAMP assay kit (e.g., ELISA, HTRF, or fluorescence-based)

-

Cell lysis buffer (provided with the cAMP assay kit)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1-5 x 104 cells per well and culture overnight.

-

Pre-treatment:

-

Wash the cells once with warm PBS.

-

Add 90 µL of serum-free medium to each well.

-

Add 10 µL of various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) to the respective wells. For the control wells, add 10 µL of vehicle (DMSO). For a positive control, use a known concentration of IBMX.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Stimulation:

-

Add 10 µL of forskolin (final concentration of 10 µM) to all wells except the basal control wells.

-

Incubate the plate at 37°C for 15-30 minutes.

-

-

Cell Lysis and cAMP Measurement:

-

Aspirate the medium.

-

Lyse the cells by adding the lysis buffer provided in the cAMP assay kit.

-

Follow the manufacturer's instructions for the specific cAMP assay kit to measure the intracellular cAMP concentration.

-

-

Data Analysis:

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Calculate the cAMP concentration in each sample based on the standard curve.

-

Plot the cAMP concentration against the concentration of this compound to determine the dose-response relationship.

-

PKA Activity Assay

This protocol measures the activity of PKA, a key downstream effector of cAMP, following treatment with this compound.

Materials:

-

This compound

-

Cell line of interest

-

PKA activity assay kit (colorimetric or fluorescent)

-

Cell lysis buffer for kinase assays

-

Protein concentration assay kit (e.g., BCA)

-

Microplate reader

Procedure:

-

Cell Treatment: Culture and treat cells with this compound as described in the cAMP accumulation assay protocol (steps 1-3).

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells using a kinase-compatible lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay or a similar method.

-

PKA Activity Measurement:

-

Follow the instructions provided with the PKA activity assay kit. Typically, this involves adding a specific amount of cell lysate to wells containing a PKA substrate.

-

Initiate the kinase reaction by adding ATP.

-

After incubation, the amount of phosphorylated substrate is quantified, which is proportional to the PKA activity.

-

-

Data Analysis:

-

Normalize the PKA activity to the protein concentration of each sample.

-

Compare the PKA activity in this compound-treated cells to that in control cells.

-

Western Blot for CREB Phosphorylation

This protocol assesses the phosphorylation of CREB at Serine 133, a hallmark of PKA-mediated CREB activation.

Materials:

-

This compound

-

Cell line of interest

-

RIPA buffer or similar lysis buffer with phosphatase and protease inhibitors

-

Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Western blotting apparatus

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with this compound as described previously.

-

Lyse the cells in ice-cold lysis buffer containing phosphatase and protease inhibitors.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against phospho-CREB (Ser133) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing (Optional but Recommended):

-

Strip the membrane of the phospho-CREB antibodies.

-

Re-probe the membrane with an antibody against total CREB to normalize for protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for both phospho-CREB and total CREB using densitometry software.

-

Calculate the ratio of phospho-CREB to total CREB for each sample to determine the relative level of CREB phosphorylation.

-

Conclusion

This compound is a potent and selective PDE4 inhibitor that serves as a valuable pharmacological tool for investigating the complexities of the cAMP signaling pathway. The protocols outlined in this document provide a framework for researchers to explore the effects of elevated cAMP levels on a variety of cellular processes. By employing these methods, scientists can further elucidate the role of cAMP in health and disease, potentially leading to the development of novel therapeutic strategies.

References

BW-A 78U: A Guide for Researchers in Drug Discovery and Development

FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.

Introduction

BW-A 78U is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular signaling pathways by hydrolyzing cyclic adenosine monophosphate (cAMP).[1][2][3] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, which in turn modulates the activity of various downstream effectors, including protein kinase A (PKA) and Exchange protein activated by cAMP (Epac). This modulation of cAMP signaling gives this compound significant anti-inflammatory properties, making it a valuable research tool for investigating a wide range of cellular processes and disease models.

Initially investigated for its potential antiviral properties, the primary mechanism of action of this compound is now understood to be centered on its anti-inflammatory effects derived from PDE4 inhibition.[4][5] This document provides detailed application notes and protocols for the use of this compound as a research tool for scientists and professionals in drug development.

Physicochemical Properties and Formulation

| Property | Value | Reference |

| Chemical Name | 9-(2-Fluorobenzyl)-N-methyl-9H-purin-6-amine | [4] |

| CAS Number | 101155-02-6 | [4] |

| Molecular Formula | C₁₃H₁₂FN₅ | [4] |

| Molecular Weight | 257.27 g/mol | [4] |

| Solubility | Soluble in DMSO | [2] |

Formulation for In Vitro Experiments:

For cell-based assays, this compound should be dissolved in high-purity dimethyl sulfoxide (DMSO) to create a stock solution. For example, a 10 mM stock solution can be prepared and stored at -20°C. Further dilutions should be made in the appropriate cell culture medium to achieve the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that could affect cell viability or function (typically ≤ 0.1%).

Mechanism of Action: PDE4 Inhibition and cAMP Signaling

This compound exerts its biological effects by inhibiting the PDE4 enzyme. PDE4 is a key regulator of intracellular cAMP levels. By blocking the degradation of cAMP, this compound elevates its concentration, leading to the activation of downstream signaling pathways.

Application Notes

This compound is a versatile tool for studying the role of PDE4 and cAMP signaling in various biological contexts. Its primary application lies in the investigation of inflammatory and immune responses.

Anti-Inflammatory Research

Due to its ability to suppress the production of pro-inflammatory cytokines, this compound is a valuable tool for studying inflammatory processes. It can be used in various in vitro and in vivo models of inflammation.

Antiviral Research

While not a direct antiviral agent that inhibits viral replication, this compound's anti-inflammatory properties make it relevant for studying the host's inflammatory response to viral infections.[4][5] By dampening the cytokine storm associated with certain viral diseases, PDE4 inhibitors can be investigated for their potential to mitigate virus-induced pathology.

Neuroscience Research

PDE4 is highly expressed in the brain and plays a role in neuronal function, learning, and memory. This compound can be used to explore the role of cAMP signaling in various neurological and psychiatric models.

Experimental Protocols

Protocol 1: In Vitro Inhibition of TNF-α Production in Human Mononuclear Cells

This protocol details a cell-based assay to evaluate the inhibitory effect of this compound on the production of Tumor Necrosis Factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Materials:

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI 1640 cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS)

-

TNF-α ELISA kit

-

96-well cell culture plates

-

DMSO

Procedure:

-

PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

Cell Seeding: Resuspend the isolated PBMCs in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) and seed them in a 96-well plate at a density of 1 x 10⁶ cells/mL.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete RPMI 1640 medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).

-

Cell Treatment: Add the diluted this compound solutions to the wells containing PBMCs and incubate for 30 minutes at 37°C in a 5% CO₂ incubator. Include a vehicle control (DMSO only).

-

Cell Stimulation: After the pre-incubation, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except for the negative control.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatants.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

Protocol 2: Measurement of Intracellular cAMP Levels

This protocol describes a method to measure changes in intracellular cAMP levels in response to this compound treatment using a competitive enzyme immunoassay.

Materials:

-

This compound

-

Forskolin (optional, as a positive control for adenylyl cyclase activation)

-

Cell line of interest (e.g., HEK293, U937)

-

Cell culture medium and supplements

-

Cell lysis buffer

-

cAMP competitive ELISA kit

-

96-well plates

Procedure:

-

Cell Culture: Culture the chosen cell line to the desired confluency in the appropriate medium.

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 30 minutes to 1 hour). Include a vehicle control. If desired, co-treat with an adenylyl cyclase activator like forskolin.

-

Cell Lysis: After treatment, remove the medium and lyse the cells using the lysis buffer provided in the cAMP assay kit.

-

cAMP Measurement: Perform the competitive ELISA for cAMP according to the manufacturer's protocol. This typically involves incubating the cell lysates with a cAMP-HRP conjugate and an anti-cAMP antibody in a pre-coated plate.

-

Data Analysis: Measure the absorbance using a plate reader and calculate the cAMP concentrations based on a standard curve.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound.

| Parameter | Value | Cell Type/Assay Condition | Reference |

| PDE4 IC₅₀ | 3 µM | Enzyme assay | [1][2][3] |

| TNF-α Inhibition | Ineffective at inhibiting LPS-induced TNF-α release | Human mononuclear cells | [1][2] |

| Arachidonate Release | Fails to significantly inhibit | Not specified | [2] |

Note: The finding that this compound is ineffective at inhibiting LPS-induced TNF-α release in one study[1][2] highlights the importance of empirical testing in specific experimental systems. The anti-inflammatory effects of PDE4 inhibitors can be cell-type and stimulus-dependent.

Conclusion

This compound is a valuable pharmacological tool for researchers investigating the role of PDE4 and cAMP signaling in health and disease. Its well-defined mechanism of action as a PDE4 inhibitor makes it suitable for a range of in vitro studies, particularly in the fields of inflammation, immunology, and neuroscience. The provided protocols offer a starting point for utilizing this compound in the laboratory to explore its biological effects and potential therapeutic applications. As with any research compound, it is recommended to carefully validate its effects in the specific experimental models being used.

References

- 1. mdpi.com [mdpi.com]

- 2. air.unimi.it [air.unimi.it]

- 3. mdpi.com [mdpi.com]

- 4. PDE4 inhibition as a therapeutic strategy for improvement of pulmonary dysfunctions in Covid-19 and cigarette smoking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Letter to the editor: Immunomodulation by phosphodiesterase-4 inhibitor in COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BW-A 78U: A Pharmacological Probe for the Adenosine System

For Researchers, Scientists, and Drug Development Professionals

Introduction

BW-A 78U, chemically identified as 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, is a potent pharmacological agent with demonstrated anticonvulsant, anxiolytic, and sedative properties. Its mechanism of action is strongly suggested to be mediated through the adenosine system, making it a valuable probe for investigating adenosinergic signaling in the central nervous system. Notably, this compound exhibits a very low affinity for benzodiazepine receptors, indicating a distinct mode of action from classical anxiolytics. These application notes provide a comprehensive overview of its pharmacological profile, along with detailed protocols for its use in preclinical research.

Pharmacological Profile

This compound is a purine derivative that acts as a modulator of neuronal excitability. Its primary therapeutic indications, based on preclinical studies, include epilepsy and anxiety.

Table 1: Summary of Pharmacological Effects of this compound

| Property | Effect | Species | Key Findings |

| Anticonvulsant | Protects against pentylenetetrazole (PTZ)-induced convulsions. | Mouse | Dose-dependent reduction in seizure severity and increased latency to seizure onset. |

| Anxiolytic | Increases time spent in the lit box and number of transitions in the light/dark box test. | Mouse | Demonstrates anxiolytic-like effects at low doses. |

| Sedative | Reduces locomotion and the number of rearings in a free exploratory situation. | Mouse | Significant sedative effects observed at doses up to 15 mg/kg (IP). |

| Receptor Binding | Very low affinity for the benzodiazepine receptor (IC50 = 13.6 microM). | In vitro | Behavioral effects are unlikely to be mediated by direct interaction with benzodiazepine receptors. |

Mechanism of Action

The primary mechanism of action of this compound is believed to be through the modulation of the adenosine system. Adenosine is a potent endogenous neuromodulator that plays a crucial role in regulating neuronal excitability. By interacting with adenosine receptors, this compound likely mimics or enhances the inhibitory effects of adenosine in the brain, leading to its anticonvulsant and anxiolytic effects. Further research is required to fully elucidate its specific interactions with adenosine receptor subtypes (A1, A2A, A2B, A3).

Figure 1: Proposed signaling pathway for the pharmacological effects of this compound.

Experimental Protocols

The following are detailed protocols for evaluating the anticonvulsant and anxiolytic properties of this compound in mice.

Protocol 1: Evaluation of Anticonvulsant Activity using the Pentylenetetrazole (PTZ)-Induced Seizure Model

This protocol is designed to assess the ability of this compound to protect against chemically-induced seizures.

Materials:

-

This compound

-

Pentylenetetrazole (PTZ)

-

Saline (0.9% NaCl)

-

Male mice (e.g., C57BL/6 strain)

-

Syringes and needles for intraperitoneal (IP) injection

-

Observation chambers

-

Timer

Procedure:

-